N-(2,6-diethylphenyl)-3-phenylbutanamide
Description
N-(2,6-Diethylphenyl)-3-phenylbutanamide is a tertiary amide characterized by a 2,6-diethylphenyl group attached to a butanamide backbone with a phenyl substituent at the third carbon.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-16-12-9-13-17(5-2)20(16)21-19(22)14-15(3)18-10-7-6-8-11-18/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASRGGDZWIQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-3-phenylbutanamide typically involves the reaction of 2,6-diethylphenylamine with 3-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,6-diethylphenyl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three classes of analogs based on the provided evidence:
Chloroacetamide Herbicides (Alachlor and Butachlor)
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Shares the N-(2,6-diethylphenyl) group but has a shorter acetamide chain (C2) with chloro and methoxymethyl substituents. Function: A pre-emergence herbicide inhibiting fatty acid synthesis in weeds.
Butachlor (N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) :
- Structure : Similar to alachlor but with a butoxymethyl group instead of methoxymethyl.
- Function : Used in rice paddies for broad-spectrum weed control.
- Comparison : The target compound’s lack of a chloro group and extended carbon chain may reduce herbicidal activity but improve environmental persistence .
Insecticidal Pyrazole Carboxamides
- Compound 3b (): Structure: Features a pyrazole ring with trifluoromethyl and dichlorovinyl groups. Function: Exhibits 100% inhibition of Amaranthus spinosus at 37.5 mg/L (LC₅₀ = 15.1 mg/L).
Other Amide-Based Pesticides
- Phosmet (N-(Mercaptomethyl)phthalimide S-(O,O-dimethyl phosphorodithioate)): Structure: Combines phthalimide and organophosphate groups. Function: Broad-spectrum insecticide and acaricide. Comparison: The target compound’s simpler amide structure may reduce neurotoxic risks associated with organophosphates .
Data Table: Key Properties of Analogs vs. Target Compound
Research Findings and Mechanistic Insights
- Chain Length Impact : Acetamide herbicides (e.g., alachlor) rely on short chains for membrane permeability and enzyme binding. The target compound’s butanamide chain may reduce mobility in plant tissues but enhance soil adsorption .
- Aromatic Substituents : The phenyl group in the target compound could mimic pyrethroid insecticides, enabling neuronal sodium channel modulation, though this requires validation .
- Toxicity Profile: Chloroacetamides like alachlor are associated with carcinogenicity, while the target compound’s lack of reactive halogens may improve safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
